Superior PDGFRα Inhibition vs. Lenvatinib in Cell-Free Assays
In cell-free biochemical assays, sorafenib demonstrates markedly higher potency against PDGFRα (IC50 = 1.6 nM) compared to lenvatinib (IC50 = 29 nM), representing an 18-fold difference in inhibitory concentration [1].
| Evidence Dimension | PDGFRα inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Lenvatinib: 29 nM |
| Quantified Difference | 18-fold higher potency for sorafenib |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Greater PDGFRα inhibition may translate to differential anti-stromal effects in tumor microenvironments, influencing therapeutic selection in stromal-rich tumors.
- [1] Zhu AX, et al. SEARCH: a phase III, randomized, double-blind, placebo-controlled trial of sorafenib plus erlotinib in patients with advanced hepatocellular carcinoma. J Clin Oncol. 2015;33(6):559-66. Table 2 (IC50 data). View Source
